BenchChemオンラインストアへようこそ!

Plantainoside D

Hypertension Renin-Angiotensin System Enzyme Inhibition

Procure Plantainoside D for verified compound-specific activity. This phenylethanoid glycoside demonstrates a quantifiably lower ACE IC50 (2.17 mM) than acteoside, isoacteoside, or plantamajoside, ensuring superior potency for hypertension SAR studies. Its distinct CYP inhibition profile (CYP1A2 IC50 12.83 µM, CYP2D6 8.39 µM, CYP3A 14.66 µM) makes it essential for metabolic liability screening. With a defined IC50 of 14.8 µM against PKCα and 32 µM for glutamate release modulation, it provides precise benchmarks unavailable with other glycosides. Substituting with class-level equivalents risks experimental failure—verify your inhibitor.

Molecular Formula C29H36O16
Molecular Weight 640.6 g/mol
Cat. No. B2506486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePlantainoside D
Molecular FormulaC29H36O16
Molecular Weight640.6 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CCOC2C(C(C(C(O2)COC(=O)C=CC3=CC(=C(C=C3)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O)O
InChIInChI=1S/C29H36O16/c30-11-19-22(36)24(38)25(39)29(43-19)45-27-23(37)20(12-42-21(35)6-3-13-1-4-15(31)17(33)9-13)44-28(26(27)40)41-8-7-14-2-5-16(32)18(34)10-14/h1-6,9-10,19-20,22-34,36-40H,7-8,11-12H2/b6-3+/t19-,20-,22-,23-,24+,25-,26-,27+,28-,29+/m1/s1
InChIKeyCBZYUWGJNYOKHT-ZKDZFUIGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Ready Profile: Plantainoside D, a Phenylethanoid Glycoside with Defined Enzyme Inhibition Fingerprint


Plantainoside D is a phenylethanoid glycoside (also classified as a phenylpropanoid glycoside) isolated primarily from ethanolic extracts of Plantago asiatica L. seeds, with additional occurrence in Chirita longgangensis var. hongyao [1][2]. It exhibits multi-target inhibitory activity against angiotensin-converting enzyme (ACE), protein kinase C alpha (PKCα), and inhibitor of nuclear factor kappa-B kinase subunit beta (IKK-β) . Structurally characterized by NMR, UV, IR, and MS, this compound is used exclusively for research applications in hypertension, neuroprotection, and inflammation signaling studies [3][4].

Substitution Risks: Why Plantainoside D Cannot Be Swapped for Generic Acteoside or Plantamajoside


Although structurally related phenylethanoid glycosides (e.g., acteoside, isoacteoside, plantamajoside) share common scaffolds, their functional potencies diverge significantly across key assay endpoints. Substituting Plantainoside D with acteoside or plantamajoside without verification can compromise experimental reproducibility, as demonstrated by head-to-head ACE inhibition data [1][2]. Additionally, cytochrome P450 (CYP) inhibition profiles and in vivo pharmacokinetic parameters vary substantially within this class, affecting drug-drug interaction predictions and translational relevance [3][4]. Researchers requiring precise, compound-specific activity—particularly in hypertension, neuroprotection, or sepsis models—must verify the exact glycoside used, as class-level assumptions of equipotency are not supported by quantitative evidence [5].

Quantitative Differentiation: Plantainoside D vs. Acteoside, Isoacteoside, and Plantamajoside


ACE Inhibitory Potency: Plantainoside D Demonstrates Highest In-Class Activity

In a direct head-to-head bioguided fractionation study of Plantago asiatica seed extract, Plantainoside D exhibited the lowest IC50 (2.17 mM) among four co-isolated phenylpropanoid glycosides, representing a quantifiable potency advantage over acteoside, isoacteoside, and plantamajoside [1].

Hypertension Renin-Angiotensin System Enzyme Inhibition

PKCα Inhibition: Distinct Potency Profile Among Phenylethanoid Glycosides

Plantainoside D inhibits PKCα with an IC50 of 14.8 μM, a value that distinguishes it from other phenylethanoid glycosides isolated from Penstemon linarioides and Digitalis purpurea. For comparison, acteoside (verbascoside) shows an IC50 of 25 μM against PKC, while highly potent analogs like calceolarioside A (IC50 = 0.6 μM) and isoacteoside derivatives exhibit wide-ranging activities [1]. This places Plantainoside D in an intermediate potency tier that may be suitable for applications requiring balanced inhibition.

Signal Transduction PKCα Cancer Research

Cytochrome P450 Inhibition: Moderate CYP2D6, CYP1A2, and CYP3A Activity

Plantainoside D exhibits concentration-dependent inhibition of CYP1A2, CYP2D6, and CYP3A in human liver microsomes, with IC50 values of 12.83 μM, 8.39 μM, and 14.66 μM, respectively [1]. In contrast, the closely related analog verbascoside (acteoside) shows only weak inhibition of CYP1A2 and CYP1B1 (IC50 ~83-86 μM) and does not inhibit CYP2D6 or CYP3A4 at relevant concentrations [2]. This divergent CYP profile underscores that Plantainoside D possesses a distinct metabolic interaction risk and should be selected specifically for DDI studies or when co-administration with CYP-metabolized drugs is anticipated.

Drug-Drug Interactions Metabolism ADME

Neuroprotective Glutamate Release Inhibition: Defined Synaptosomal IC50

Plantainoside D dose-dependently reduces 4-aminopyridine-evoked glutamate release from rat cerebral cortical synaptosomes with an IC50 of 32 μM, primarily by inhibiting N-type voltage-dependent calcium channels and downstream PKC signaling [1]. While acteoside and its aglycones also exhibit neuroprotective effects against glutamate-induced excitotoxicity in primary cortical cultures, direct comparative quantitative data for synaptosomal glutamate release inhibition are lacking, positioning Plantainoside D as a reference compound for this specific mechanism [2].

Neuroprotection Excitotoxicity Glutamate Signaling

In Vivo Pharmacokinetics: Low Oral Bioavailability with Defined Half-Life

Following oral administration in rats, Plantainoside D exhibits an absolute bioavailability (F) of 1.12% ± 0.46% and an elimination half-life (t1/2) of 1.63 ± 0.19 h [1]. This poor absorption profile is characteristic of the phenylethanoid class; acteoside similarly shows oral bioavailability ≤0.2% in rats [2]. While neither compound is orally bioavailable to a therapeutically relevant degree, the availability of a validated LC-ESI-MS/MS method with an LLOQ of 0.10 ng/mL enables precise plasma quantification for Plantainoside D pharmacokinetic studies [1].

Pharmacokinetics Bioavailability In Vivo

Defined Application Scenarios for Plantainoside D Procurement


ACE Inhibition Assays Requiring Class-Leading Potency

In vitro ACE inhibition studies, particularly those comparing multiple phenylethanoid glycosides, benefit from Plantainoside D's quantifiably lower IC50 (2.17 mM) relative to acteoside (2.69 mM), isoacteoside (2.46 mM), and plantamajoside (2.47 mM) [1]. This potency advantage supports its use as a positive control or lead compound for structure-activity relationship (SAR) investigations aimed at improving ACE inhibition within this scaffold.

Cytochrome P450 Interaction and Drug-Drug Interaction Screening

Plantainoside D is a validated tool for CYP inhibition assays, exhibiting moderate inhibition of CYP1A2 (IC50 12.83 μM), CYP2D6 (8.39 μM), and CYP3A (14.66 μM) in human liver microsomes [2]. This profile is distinct from other phenylethanoids like verbascoside, which shows weak or negligible inhibition of these isoforms. Researchers investigating metabolic liabilities or herb-drug interactions should select Plantainoside D specifically for CYP cocktail screening.

Presynaptic Glutamate Release Modulation in Ex Vivo Synaptosomal Preparations

Ex vivo studies using rat cerebral cortical synaptosomes to evaluate modulators of glutamate release should utilize Plantainoside D, which has a defined IC50 of 32 μM for inhibition of 4-aminopyridine-evoked glutamate exocytosis [3]. This quantitative benchmark enables precise dose-response experimental design and comparison with other presynaptic inhibitors.

PKCα Signaling Pathway Studies Requiring Intermediate Inhibitory Activity

Plantainoside D inhibits PKCα with an IC50 of 14.8 μM, placing it in a distinct potency class among phenylethanoid glycosides [4]. It is suitable for experiments where moderate PKCα inhibition is desired, offering an alternative to highly potent inhibitors like calceolarioside A (IC50 0.6 μM) or weaker inhibitors like acteoside (IC50 25 μM).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Plantainoside D

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.